

# Physicochemical Characteristics of Fexofenadine-d3: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Fexofenadine-d3

Cat. No.: B12400786

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## Introduction

**Fexofenadine-d3** is the deuterated analog of Fexofenadine, a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. The incorporation of deuterium isotopes makes **Fexofenadine-d3** a valuable internal standard in pharmacokinetic and metabolic studies of Fexofenadine, owing to its mass shift which allows for clear differentiation in mass spectrometry-based analyses. This guide provides a comprehensive overview of the core physicochemical characteristics of **Fexofenadine-d3**, with a focus on data relevant to its application in research and drug development.

While specific experimental data for **Fexofenadine-d3** is limited, the physicochemical properties of its non-deuterated counterpart, Fexofenadine and its hydrochloride salt, serve as a reliable proxy. Deuterium substitution is not expected to significantly alter bulk properties such as melting point, solubility, pKa, and logP. This document compiles available data for Fexofenadine and its hydrochloride salt to provide a thorough profile for **Fexofenadine-d3**.

## Physicochemical Data

The following tables summarize the key physicochemical parameters of **Fexofenadine-d3** and its non-deuterated form.

### Table 1: General and Chemical Properties

Property	Value	Source
Chemical Name	2-(4-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}phenyl)-2-methylpropanoic acid-d3	MedChemExpress[1]
Synonyms	MDL-16455-d3; Terfenadine carboxylate-d3	MedChemExpress[1]
Molecular Formula	C <sub>32</sub> H <sub>36</sub> D <sub>3</sub> NO <sub>4</sub>	MedChemExpress[1]
Molecular Weight	504.70 g/mol	MedChemExpress[1]
Appearance	White to off-white crystalline powder	ResearchGate[2]

**Table 2: Physical Properties**

Property	Value	Conditions	Source
Melting Point	193-196 °C	Capillary method	Formulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3]
148-150 °C	LKT Labs[4]		
195-197 °C	PubChem[5]		
218-220 °C	ChemicalBook[6][7]		

**Table 3: Solubility Profile**

Solvent	Solubility	Temperature	Source
Water	Very slightly soluble	Molecular structures of fexofenadine hydrochloride (FEX) (A) and vitamin E TPGS (B)[8]	
2 mg/mL	LKT Labs[4]		
Methanol	Soluble	Formulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3]	
Ethanol	107 mg/mL	LKT Labs[4]	
DMSO	50 mM	LKT Labs[4]	
~12 mg/mL	Cayman Chemical[9]		
Dimethyl formamide (DMF)	~25 mg/mL	Cayman Chemical[9]	
PBS (pH 7.2)	~1 mg/mL	Cayman Chemical[9]	
0.1 N HCl	Soluble	25 °C	Formulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3]
pH 2.0 HCl buffer	326.55 µg/mL	37 °C	SciELO[10]
pH 4.5 Acetate buffer	73.28 µg/mL	37 °C	SciELO[10]
pH 6.8 Phosphate buffer	176.27 µg/mL	37 °C	SciELO[10]
Soluble	25 °C	Formulation and Evaluation of Fexofenadine HCL	

Oral Dispersable

Tablets[3]

**Table 4: Ionization and Partitioning**

Property	Value	Method	Source
pKa (Acidic)	4.25	ResearchGate[11]	
pKa (Basic)	9.53	ResearchGate[11]	
logP (Predicted)	2.81	ChemicalBook[7]	

## Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are generalized and can be adapted for the specific analysis of **Fexofenadine-d3**.

### Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is determined by the shake-flask method.

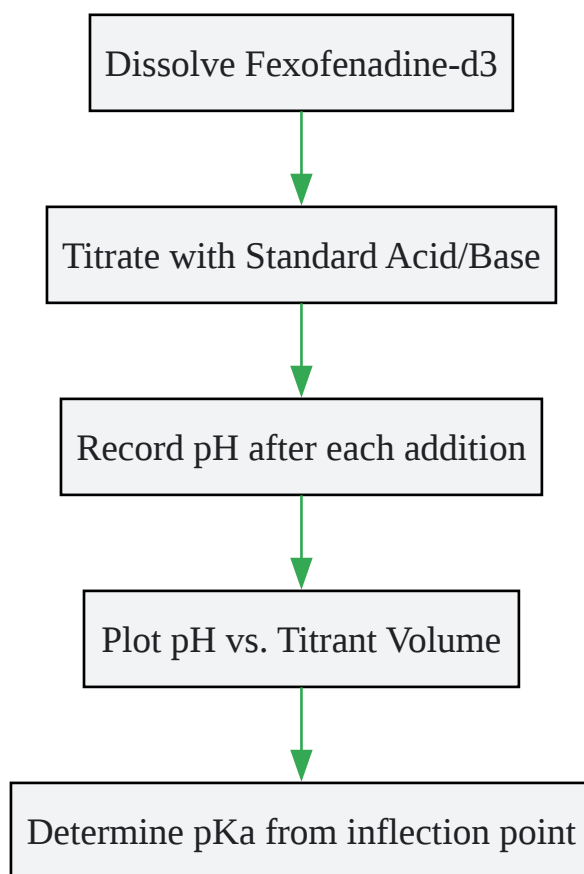
- **Preparation of Solutions:** Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, and 6.8) to mimic physiological conditions.
- **Sample Preparation:** Add an excess amount of the test compound (**Fexofenadine-d3**) to a known volume of each buffer solution in a sealed flask.
- **Equilibration:** Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:** After equilibration, withdraw an aliquot from each flask and filter it to remove any undissolved solid.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Experimental workflow for solubility determination.

## pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

- **Sample Preparation:** Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., methanol/water mixture).
- **Titration Setup:** Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound).
- **Titration:** Add the titrant in small increments and record the pH of the solution after each addition.
- **Data Analysis:** Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.



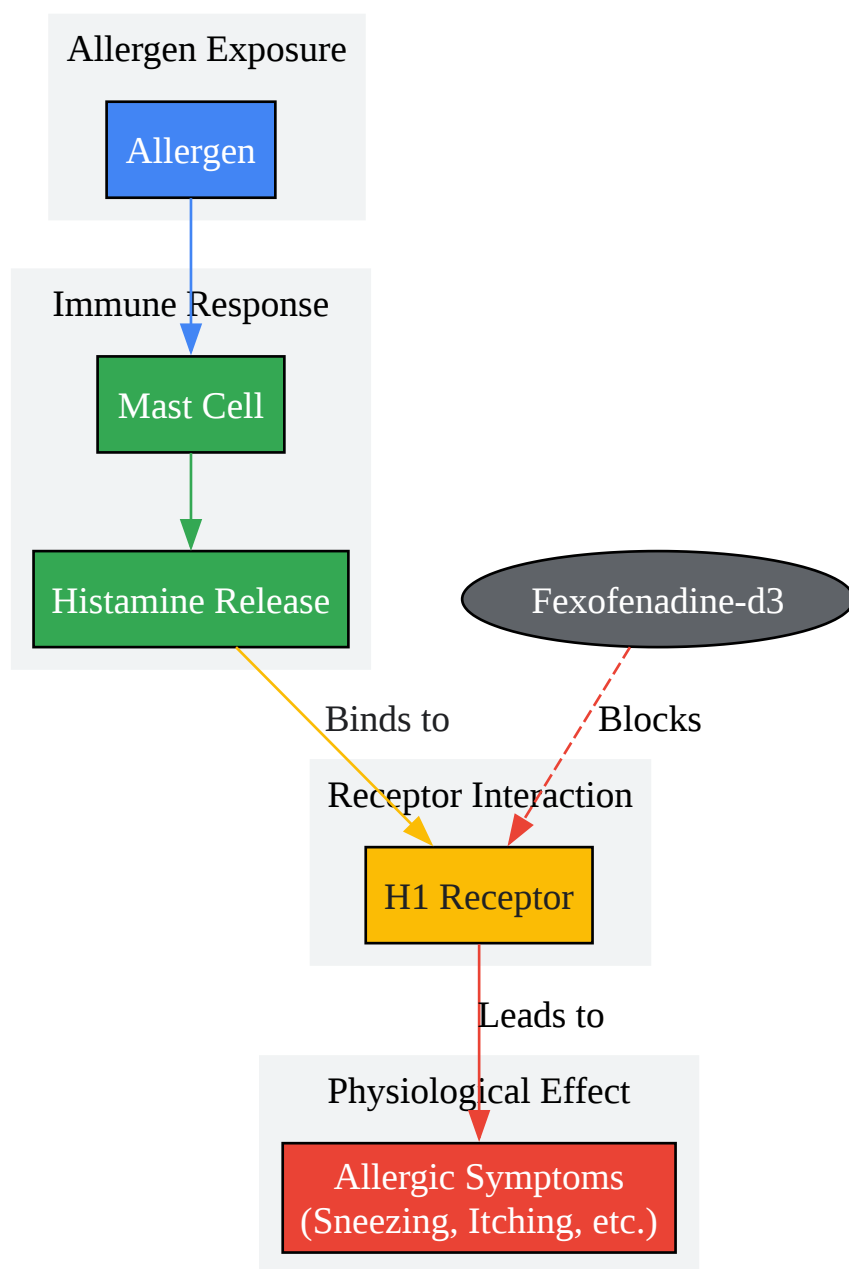
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Workflow for pKa determination by potentiometric titration.

## LogP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
- Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.
- Equilibration: Shake the mixture for a defined period to allow for partitioning between the two phases.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.



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- To cite this document: BenchChem. [Physicochemical Characteristics of Fexofenadine-d3: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400786#physicochemical-characteristics-of-fexofenadine-d3]

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